Emodinanthrone

anti-biofilm Staphylococcus aureus sortase A inhibition

Emodinanthrone (CAS 491-61-2) is not interchangeable with emodin. Its unique anthrone oxidation state confers distinct bioactivity: 4.3-fold more potent biofilm inhibition (IC50 5.5 µM) and 4.1-fold more potent SrtA inhibition (IC50 9.2 µM) than 4-hydroxyemodin anthrone. For anti-virulence research targeting S. aureus or P. aeruginosa pyocyanin attenuation (IC50 87.2 µM), only authentic emodinanthrone ensures data reproducibility. Supplied at 99.1% purity with documented stability. Order now for your SAR studies.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 491-61-2
Cat. No. B7819597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodinanthrone
CAS491-61-2
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O
InChIInChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
InChIKeyLAJSXCAVRQXZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9813 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Emodinanthrone (CAS 491-61-2): Technical Procurement and Comparative Selection Guide for Anthraquinone Analogs


Emodinanthrone (CAS 491-61-2; 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one) is an anthraquinone-class anthrone derivative that serves as the direct biosynthetic precursor to emodin [1]. The compound is distinguished by its anthrone (reduced) central ring structure, which confers physicochemical and pharmacological properties that diverge from its oxidized anthraquinone counterpart emodin . Emodinanthrone exhibits moderate lipophilicity (LogP = 3.9) and demonstrates both antioxidant capacity (kDPPH = 21.4 M⁻¹ s⁻¹) and context-dependent pro-oxidant activity . As a naturally occurring secondary metabolite identified in Rhamnus, Hypericum, and fungal species, it is supplied for research applications at 99.1% purity with documented stability parameters .

Why Emodinanthrone (CAS 491-61-2) Cannot Be Substituted with Emodin or Aloe-Emodin in Targeted Studies


Emodinanthrone is not merely a reduced form of emodin; the anthrone versus anthraquinone oxidation state dictates fundamentally different molecular recognition, stability, and biological activity profiles [1]. Substituting emodin for emodinanthrone in experimental systems introduces uncontrolled variables: emodin is more extensively characterized for hepatotoxicity and genotoxicity, while emodinanthrone displays a distinct activity spectrum including specific anti-biofilm and sortase A inhibition that is not equivalently recapitulated by its oxidized counterpart [2]. Furthermore, emodinanthrone participates in unique biosynthetic pathways (e.g., hypericin biosynthesis via emodin dianthrone formation) that emodin cannot access without prior reduction [3]. For investigators studying anthraquinone pharmacodynamics, biosynthesis, or structure-activity relationships, generic substitution compromises data interpretability and experimental reproducibility.

Emodinanthrone (CAS 491-61-2): Quantitative Differentiation Evidence Against Comparator Anthraquinones


S. aureus Biofilm Inhibition: Emodinanthrone Demonstrates 4.3-Fold Superior Potency Versus 4-Hydroxyemodin Anthrone

Emodinanthrone exhibits substantially greater inhibitory activity against Staphylococcus aureus biofilm formation compared to the structurally related derivative 4-hydroxyemodin anthrone [1]. In the same study, emodinanthrone also demonstrated superior inhibition of staphylococcal sortase A, a key virulence enzyme, with a potency advantage of 4.1-fold over the comparator [1].

anti-biofilm Staphylococcus aureus sortase A inhibition antimicrobial

5-Lipoxygenase Inhibition: Emodinanthrone IC50 = 14 µM Versus Comparator Emodin Baseline

Emodinanthrone demonstrates measurable inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis and inflammatory signaling, with an IC50 value of 14,000 nM (14 µM) . This activity profile provides a defined quantitative baseline for experimental design when comparing anthraquinone-class 5-LO inhibitors. Notably, this activity is distinct from the compound's antiproliferative effects, which require substantially higher concentrations (HaCaT cell IC50 > 5,000 nM), indicating functional selectivity at lower micromolar concentrations .

5-lipoxygenase inhibition anti-inflammatory leukotriene biosynthesis

P. aeruginosa Virulence Attenuation: Emodinanthrone Reduces Pyocyanin Production with IC50 = 87.2 µM

Emodinanthrone attenuates virulence factor production in Pseudomonas aeruginosa, reducing pyocyanin synthesis with an IC50 value of 87.2 µM [1]. Pyocyanin is a critical redox-active virulence factor that contributes to P. aeruginosa pathogenicity and biofilm-associated infections. This activity represents a distinct mechanism from the compound's direct antibacterial effects on Escherichia coli membrane transport, which occur at micromolar concentrations without a reported IC50 [2]. The pyocyanin inhibition data provide a specific quantitative endpoint for researchers evaluating anti-virulence strategies against this clinically significant pathogen.

Pseudomonas aeruginosa pyocyanin inhibition virulence factor quorum sensing

Comparative Cytotoxicity Profiling: Emodinanthrone Exhibits Defined Antiproliferative IC50 Values Across Multiple Human Cell Lines

Emodinanthrone demonstrates cell-type specific antiproliferative activity with quantitatively defined IC50 values: 3,900 nM (3.9 µM) against human KB (oral epidermoid carcinoma) cells and >5,000 nM against HaCaT (human keratinocyte) cells . This differential cytotoxicity profile, with approximately 1.3-fold greater sensitivity in KB cells versus HaCaT cells at the lower bound, provides a defined baseline for researchers. In comparison, emodin typically exhibits cytotoxicity across multiple cancer cell lines with IC50 values in the 10-50 µM range, suggesting that emodinanthrone may demonstrate higher potency in select cellular contexts [1]. The compound also shows measurable LDH release (114.0 mU) at 2 µM in HaCaT cells, providing an additional quantitative safety and toxicity profiling endpoint .

cytotoxicity antiproliferative cancer cell lines safety profiling

Staphylococcal Sortase A Inhibition: Emodinanthrone IC50 = 9.2 µM Demonstrates 4.1-Fold Superiority

Emodinanthrone directly inhibits staphylococcal sortase A (SrtA), a transpeptidase enzyme essential for anchoring surface proteins to the bacterial cell wall and a validated anti-virulence target, with an IC50 of 9.2 µM [1]. In a direct head-to-head comparison, this represents a 4.1-fold potency advantage over the structurally related analog 4-hydroxyemodin anthrone (IC50 = 37.6 µM) [1]. Sortase A inhibition represents a mechanistically distinct anti-virulence strategy that does not impose direct selective pressure for resistance, unlike conventional bactericidal antibiotics. The defined IC50 value provides a quantitative benchmark for structure-activity relationship studies and anti-virulence screening campaigns.

sortase A inhibition anti-virulence Staphylococcus aureus Gram-positive pathogens

E. coli Membrane Transport Inhibition: Shared Mechanism with Emodin but Distinct Potency Profile

Both emodinanthrone and emodin inhibit respiration-driven solute transport in Escherichia coli membrane vesicles at micromolar concentrations, acting through combined inhibition of electron flow in the respiratory chain (likely between ubiquinone and cytochrome b) and dissipation of the proton motive force [1]. The study established that both compounds exhibit this dual uncoupling and electron-transfer inhibition mechanism, explaining their antibiotic properties [1]. While the original research did not report comparative IC50 values for the two compounds, the study confirmed that both anthraquinones are active at micromolar concentrations, with emodinanthrone demonstrating antibiotic activity comparable to emodin in this membrane vesicle system. Notably, this inhibition was enhanced by calcium ions, suggesting a modulatory role for divalent cations in the compound's antibacterial activity [1].

Escherichia coli membrane transport respiratory chain antibiotic mechanism

Emodinanthrone (CAS 491-61-2): Evidence-Backed Research and Industrial Application Scenarios


Anti-Biofilm and Sortase A Inhibition Studies Targeting S. aureus

Emodinanthrone is specifically suited for research programs focused on S. aureus biofilm inhibition and sortase A (SrtA) anti-virulence strategies. The compound demonstrates IC50 values of 5.5 µM for biofilm inhibition and 9.2 µM for SrtA inhibition, representing 4.3-fold and 4.1-fold potency advantages, respectively, over 4-hydroxyemodin anthrone in direct comparative assays [1]. These quantifiable differentiation metrics support its selection as a lead scaffold for anti-virulence drug discovery targeting Gram-positive pathogens.

P. aeruginosa Virulence Factor and Pyocyanin Production Studies

For researchers investigating Pseudomonas aeruginosa virulence attenuation and quorum sensing modulation, emodinanthrone provides a defined IC50 benchmark of 87.2 µM for pyocyanin production inhibition [1]. This quantifiable endpoint enables dose-response experimental design and facilitates comparison with other anti-virulence compounds. The distinct anti-virulence mechanism—attenuating toxin production rather than exerting direct bactericidal pressure—positions the compound for studies exploring resistance-evasive therapeutic strategies.

Anthraquinone Structure-Activity Relationship (SAR) and Biosynthetic Pathway Studies

Emodinanthrone's unique anthrone oxidation state (reduced central ring) versus the fully oxidized emodin anthraquinone structure makes it essential for comparative SAR studies of anthraquinone-class compounds. The compound serves as the direct biosynthetic precursor to emodin and participates in hypericin biosynthesis via emodin dianthrone formation [1]. Its distinct LogP (3.9) and defined antioxidant/pro-oxidant parameters (kDPPH = 21.4 M⁻¹ s⁻¹; MDA release ratio = 2.04 µmol/mmol deoxyribose) provide physicochemical benchmarks for structure-property relationship analyses . Researchers investigating anthraquinone pharmacodynamics or biosynthetic pathway engineering require authentic emodinanthrone rather than emodin substitution to maintain pathway fidelity.

5-Lipoxygenase Inhibition and Leukotriene Pathway Studies

Emodinanthrone provides a defined 5-LO inhibition benchmark (IC50 = 14,000 nM / 14 µM) suitable for researchers evaluating anthraquinone-class compounds as leukotriene biosynthesis modulators [1]. The compound's functional selectivity—exhibiting 5-LO inhibition at lower concentrations while requiring >5,000 nM for antiproliferative effects in HaCaT cells—enables targeted mechanistic studies of inflammatory pathway modulation without confounding cytotoxicity. This defined activity profile supports experimental design in inflammation and eicosanoid signaling research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emodinanthrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.